MC-VA-Pab-mmad -

MC-VA-Pab-mmad

Catalog Number: EVT-14906117
CAS Number:
Molecular Formula: C67H98N10O13S
Molecular Weight: 1283.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-VA-Pab-mmad is a complex compound that belongs to the class of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of an antibody linked to a drug via a peptide linker, which allows for targeted therapeutic action. The specific components of MC-VA-Pab-mmad include valine-alanine (VA) as the linker and maytansine derivative (MMAD) as the cytotoxic agent. This structure enhances the therapeutic efficacy of the ADC while providing a mechanism for controlled release of the drug upon internalization by target cells.

Source and Classification

MC-VA-Pab-mmad is classified under biopharmaceuticals, specifically as an ADC. The development of this compound draws from advances in bioorthogonal chemistry and protein engineering, which have enabled the creation of more homogeneous and effective drug conjugates compared to traditional methods. The source of its components includes synthetic methodologies that incorporate various amino acids and linkers to optimize drug delivery systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-VA-Pab-mmad involves several key steps:

  1. Linker Synthesis: The valine-alanine linker is synthesized through standard peptide coupling techniques, which involve activating carboxylic acids for reaction with amines.
  2. Drug Conjugation: The maytansine derivative (MMAD) is conjugated to the antibody through the VA linker. This process typically employs site-specific conjugation strategies that enhance stability and reduce heterogeneity in the resulting ADCs .
  3. Purification: Following conjugation, purification techniques such as size exclusion chromatography or high-performance liquid chromatography are employed to isolate the desired ADC product from unreacted components and by-products.

These methods ensure that the final product has a defined drug-to-antibody ratio, which is crucial for its therapeutic effectiveness.

Molecular Structure Analysis

Structure and Data

The molecular structure of MC-VA-Pab-mmad can be described as follows:

  • Antibody Component: A monoclonal antibody targeting specific cancer antigens.
  • Linker: A valine-alanine dipeptide, which provides stability and facilitates intracellular release of the drug.
  • Cytotoxic Agent: Maytansine derivative (MMAD), known for its potent anti-cancer properties.

The molecular weight and specific structural features of MC-VA-Pab-mmad can vary based on the exact configuration of the antibody and linker used. The structural integrity is critical for maintaining efficacy during circulation in the bloodstream and subsequent internalization by target cells .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in MC-VA-Pab-mmad include:

  1. Peptide Bond Formation: Between valine and alanine, forming a stable linker.
  2. Conjugation Reaction: Between the VA linker and MMAD, typically involving nucleophilic attack by amino groups on the antibody at specific sites.
  3. Release Mechanism: Upon internalization into target cells, enzymatic cleavage occurs, releasing MMAD from the antibody through proteolytic enzymes such as cathepsin B .

These reactions are designed to optimize drug release in a controlled manner, enhancing therapeutic outcomes.

Mechanism of Action

Process and Data

The mechanism of action for MC-VA-Pab-mmad involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized via endocytosis.
  3. Drug Release: Inside the cell, proteolytic enzymes cleave the linker, releasing MMAD.
  4. Cytotoxic Effect: MMAD disrupts microtubule formation, leading to cell cycle arrest and apoptosis in targeted cancer cells.

This targeted approach minimizes systemic toxicity while maximizing local therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MC-VA-Pab-mmad exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on storage conditions; generally stable under refrigeration but sensitive to extreme temperatures.
  • Molecular Weight: Dependent on the specific antibody used; generally ranges from 150 kDa to 200 kDa when including both antibody and drug components.

Analytical methods such as mass spectrometry and high-performance liquid chromatography are used to assess these properties during development .

Applications

Scientific Uses

MC-VA-Pab-mmad has significant applications in oncology, particularly in targeted cancer therapy. Its uses include:

  • Cancer Treatment: Specifically designed for treating various types of cancers by delivering cytotoxic agents directly to tumor cells.
  • Research Tool: Utilized in studies aimed at understanding tumor biology and drug resistance mechanisms.
  • Diagnostic Applications: Potential use in imaging techniques where antibodies can be tagged for visualization of tumor markers.

The ongoing research into improving ADCs like MC-VA-Pab-mmad continues to expand their potential applications in clinical settings .

Antibody-Drug Conjugate (ADC) Development Context

Role of MC-VA-PAB-MMAD in Targeted Cancer Therapeutics

MC-VA-PAB-MMAD is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). Its structure integrates three functional elements:

  • Maleimidocaproyl (MC): A thiol-reactive group enabling covalent attachment to cysteine residues on antibodies, typically via reduced interchain disulfides [6] [10].
  • Valine-Alanine (VA) dipeptide: A protease-cleavable linker selectively hydrolyzed by cathepsin B in lysosomes, facilitating intracellular payload release [1] [2].
  • Para-aminobenzyloxycarbonyl (PAB): A self-immolative spacer that undergoes 1,6-elimination post-cleavage, releasing the active payload [1] [7].
  • Monomethyl auristatin D (MMAD): A synthetic analog of dolastatin 10 that inhibits tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in cancer cells [4] [9].

Table 1: Structural Components of MC-VA-PAB-MMAD

ComponentChemical FunctionBiological Role
Maleimidocaproyl (MC)Thiol-reactive attachment siteCovalent conjugation to antibody cysteines
Valine-Alanine (VA)Dipeptide substrateCathepsin B cleavage in lysosomes
PABSelf-immolative spacerAutonomous payload release post-cleavage
MMADCytotoxic payload (tubulin inhibitor)Disrupts mitosis, induces cancer cell apoptosis

The mechanism of action involves:

  • ADC binding to tumor-associated antigens (e.g., HER2, CD30).
  • Internalization and lysosomal trafficking.
  • Cathepsin B-mediated cleavage of the VA dipeptide.
  • Self-immolation of PAB, releasing MMAD to exert cytotoxicity [1] [7].

Historical Evolution of Dipeptide-Based Linker Systems in ADCs

Dipeptide linkers represent a pivotal innovation in ADC development, addressing limitations of early hydrazone and disulfide linkers:

  • First-generation linkers (e.g., hydrazone in gemtuzumab ozogamicin) suffered from plasma instability, causing off-target toxicity [2].
  • Second-generation: Valine-Citrulline (Val-Cit) dipeptides emerged as gold-standard linkers due to enhanced plasma stability and tumor-specific cleavage. Brentuximab vedotin (anti-CD30-vc-MMAE) validated this approach clinically [4] [6].
  • Third-generation refinements: VA dipeptides in MC-VA-PAB-MMAD offer improved selectivity for cathepsin B over other cathepsins (e.g., cathepsin K/L), minimizing off-tumor activation [2]. This design reduces metabolite-mediated toxicity while maintaining efficient payload release.

Table 2: Evolution of Dipeptide Linker Technologies in ADCs

Linker GenerationExample LinkerKey AdvancementClinical ADC Example
First-genHydrazoneAcid-labile cleavageGemtuzumab ozogamicin
Second-genVal-Cit (vc)Cathepsin B-specific cleavageBrentuximab vedotin
Third-genVal-Ala (VA)Enhanced cathepsin B selectivity, lower toxicityPreclinical ADCs (e.g., MC-VA-PAB-MMAD)

MC-VA-PAB-MMAD's innovation lies in its dual-optimization:

  • The VA dipeptide exhibits a 5-fold higher selectivity for cathepsin B over Val-Cit, reducing off-target cleavage in healthy tissues [2].
  • MMAD’s C-terminal phenylalanine carboxylate group limits cellular efflux via multidrug resistance (MDR) transporters, enhancing intratumoral drug retention compared to MMAE [4] [9].

Comparative Analysis of MC-VA-PAB-MMAD Within Third-Generation ADC Frameworks

MC-VA-PAB-MMAD exemplifies third-generation ADC technology, characterized by site-specific conjugation and optimized linker-payload stability:

  • Hydrophobicity Management:MMAD’s carboxylate group confers moderate hydrophilicity, reducing aggregation risks compared to highly hydrophobic payloads (e.g., MMAE). However, MC-VA-PAB-MMAD still requires careful DAR (drug-to-antibody ratio) control. At DAR 4, it maintains >90% monomericity, whereas DAR 8 analogs show >15% aggregation, accelerating plasma clearance [1] [10].

  • Stability Advances:The maleimide-thiol conjugation in MC-VA-PAB-MMAD is susceptible to retro-Michael reactions in plasma, leading to payload detachment. This contrasts with newer technologies:

  • Cysteine rebridging (e.g., ThioBridge®): Uses bis-alkylating agents to create stable trisulfide bonds, preventing payload loss [10].
  • Site-specific conjugation (e.g., AJICAP®): Modifies Fc glycans or engineered cysteines for homogeneous DAR 2 or 4 ADCs, enhancing pharmacokinetic profiles [6] [10].

Table 3: Performance Comparison of MC-VA-PAB-MMAD vs. Advanced Conjugation Technologies

ParameterMC-VA-PAB-MMADCysteine Rebridging (e.g., ThioBridge®)Site-Specific (e.g., AJICAP®)
Conjugation chemistryStochastic (cysteine)Site-specific (rebridged disulfide)Site-specific (Fc-affinity)
DAR homogeneityModerate (DAR 0–8 mixture)High (DAR 4)High (DAR 2 or 4)
Plasma stabilityModerate (retro-Michael risk)High (stable trisulfide bonds)High
Aggregation propensityModerate (DAR-dependent)LowLow
  • Bioorthogonal Payload Release:Unlike non-cleavable linkers (e.g., SMCC-DM1 in trastuzumab emtansine), MC-VA-PAB-MMAD’s VA dipeptide enables tumor-selective activation. However, emerging cleavable technologies (e.g., β-glucuronide linkers) further minimize systemic toxicity by requiring β-glucuronidase—overexpressed in tumors—for payload release [2].

Properties

Product Name

MC-VA-Pab-mmad

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C67H98N10O13S

Molecular Weight

1283.6 g/mol

InChI

InChI=1S/C67H98N10O13S/c1-15-43(8)59(51(88-13)38-55(81)76-35-22-25-50(76)60(89-14)44(9)61(82)71-49(65-68-33-36-91-65)37-46-23-18-16-19-24-46)74(11)66(86)57(41(4)5)73-64(85)58(42(6)7)75(12)67(87)90-39-47-27-29-48(30-28-47)70-62(83)45(10)69-63(84)56(40(2)3)72-52(78)26-20-17-21-34-77-53(79)31-32-54(77)80/h16,18-19,23-24,27-33,36,40-45,49-51,56-60H,15,17,20-22,25-26,34-35,37-39H2,1-14H3,(H,69,84)(H,70,83)(H,71,82)(H,72,78)(H,73,85)/t43-,44+,45-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1

InChI Key

HZLLQPNHFISVSB-UWTFFPBESA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.